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Executive Summary

Isomaltitol, commercially known as Isomalt, is a disaccharide sugar alcohol widely utilized in
the pharmaceutical and food industries as a sugar substitute. It is an equimolar mixture of two
diastereomeric disaccharides: 1-O-a-D-glucopyranosido-D-mannitol (GPM) and 6-O-a-D-
glucopyranosido-D-sorbitol (GPS).[1][2][3] Its popularity stems from a combination of desirable
properties, including a sugar-like taste profile, low caloric value, and non-cariogenicity.[4][5] For
drug development professionals, the exceptional thermal and chemical stability of Isomaltitol
are of paramount importance, ensuring the integrity and shelf-life of final formulations. This
guide provides an in-depth technical overview of Isomaltitol's stability, presenting quantitative
data, detailed experimental protocols, and process visualizations to support formulation and
development activities.

Thermal Stability

Isomaltitol exhibits remarkable thermal stability, a critical attribute for manufacturing processes
that involve heating, such as wet granulation, melt extrusion, and the preparation of boiled
candies or lozenges. When melted, it does not undergo changes in its molecular structure.

2.1 Melting and Decomposition Isomaltitol has a distinct melting range and a high
decomposition temperature. The melting process involves the release of water of
crystallization, which occurs at around 100°C, followed by the melting of the anhydrous form at
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approximately 145-150°C. Decomposition only begins at significantly higher temperatures,
generally above 160°C.

2.2 Caramelization and Maillard Reaction Resistance Unlike many traditional sugars,
Isomailtitol is highly resistant to non-enzymatic browning reactions.

o Caramelization: This thermal degradation of sugars in the absence of amino compounds
occurs at a very high temperature for Isomaltitol. It remains colorless until it reaches
approximately 400°F (204°C), a temperature far above most standard processing conditions.

o Maillard Reaction: Isomaltitol lacks reducing groups, which renders it inert in the Maillard
reaction with amino acids or proteins. This is a crucial advantage in pharmaceutical
formulations containing amine-functionalized active pharmaceutical ingredients (APIs),
preventing the formation of unwanted colored byproducts and degradation of the API.

2.3 Glass Transition After melting and subsequent cooling, Isomaltitol forms a glassy state.
The glass transition temperature (Tg) for this amorphous state is approximately 60°C. This
property is significant for the physical stability of amorphous solid dispersions and the texture of
sugar-free hard candies.

Table 1: Thermal Properties of Isomailtitol

Property Value Source(s)
Melting Point 145-150 °C

Decomposition Temperature > 160 °C

Caramelization Temperature ~204 °C (~400 °F)

Glass Transition Temperature
(Tg)

~60 °C

Chemical Stability

Isomaltitol's chemical structure, particularly the stable glycosidic bond and the reduction of the
fructose moiety to sorbitol and mannitol, confers significant chemical stability. It is resistant to
acids and microbial influences and, when stored under normal ambient conditions, remains
chemically stable for many years.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3.1 Hydrolytic Stability Isomaltitol is considerably resistant to hydrolysis by acids. In
comparison to sucrose, its rate of hydrolysis is significantly slower. Studies on hydrolysis by
human intestinal enzymes show that the activity towards Isomaltitol is only about 1.3% of the
activity towards isomaltose. This low rate of hydrolysis contributes to its reduced caloric value
and non-cariogenic properties.

3.2 Hygroscopicity A key advantage of Isomaltitol in formulation is its low hygroscopicity. It
does not significantly absorb moisture from the air until the relative humidity (RH) exceeds 85%
at 25°C. This property helps to prevent caking in powders and maintains the physical integrity
and crispness of solid dosage forms like tablets and lozenges, even under humid storage
conditions.

3.3 pH Stability Isomaltitol is stable across a wide pH range, typically from 2 to 10, making it
suitable for a broad array of formulations with acidic or alkaline APIs and excipients.

Table 2: Chemical Stability Characteristics of Isomaltitol

Property Description Source(s)

Exhibits considerable
resistance to acid hydrolysis.
) N The relative rate of hydrolysis
Hydrolytic Stability ) ]
by human intestinal o-
glucosidases is only 2% that of

maltose.

Does not undergo Maillard
Maillard Reaction (browning) reactions as it has

no reducing groups.

Low; does not significantly
Hygroscopicity absorb moisture at 25°C until

relative humidity exceeds 85%.

Stable over a wide pH range

H Stabili
P v (2-10).

Experimental Protocols
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4.1 Protocol: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, dehydration temperature, and glass transition
temperature of Isomaltitol.

Apparatus:

Differential Scanning Calorimeter (DSC) with a cooling accessory.

Aluminum DSC pans and lids.

Crimper for sealing pans.

Microbalance.

Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of Isomaltitol powder into an aluminum DSC
pan.

o Sealing: Hermetically seal the pan using a crimper. Prepare an empty, sealed pan to use as
a reference.

 Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell
with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

e Thermal Program for Melting/Dehydration:

o Equilibrate the cell at 25°C.

o Ramp the temperature from 25°C to 180°C at a constant heating rate of 10°C/min.

o Record the heat flow versus temperature. The endothermic peak around 100°C
corresponds to the release of water of crystallization, and the peak around 145-150°C
corresponds to melting.

e Thermal Program for Glass Transition (Tg):
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o Equilibrate the cell at 25°C.

o Heat the sample to 180°C (above its melting point) at 10°C/min to erase its thermal
history.

o Hold for 5 minutes to ensure complete melting.

o Quench cool the sample to -20°C at a rate of 50°C/min.

o Heat the sample from -20°C to 100°C at 10°C/min.

o The glass transition is observed as a step-change in the heat capacity baseline, typically
around 60°C.

o Data Analysis: Analyze the resulting thermogram to determine peak temperatures for melting
and dehydration, and the midpoint of the transition for Tg.

4.2 Protocol: Chemical Stability Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the stability of Isomaltitol under various stress conditions (e.g., pH,
temperature) by quantifying the parent compound and detecting any degradation products.

Apparatus:

» High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index
(RI) detector or a Pulsed Amperometric Detector (PAD).

e Amino or specialized carbohydrate analysis column.

e pH meter, oven, and necessary glassware.

Methodology:

o Standard and Sample Preparation:

o Prepare a stock solution of Isomaltitol reference standard (e.g., 10 mg/mL) in deionized
water.

o Prepare working standards by diluting the stock solution.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o For the stability study, prepare solutions of Isomaltitol (e.g., 10 mg/mL) in different stress
media (e.g., 0.1N HCI, 0.1N NaOH, water).

e Stress Conditions:

o Acid/Base Hydrolysis: Store the acidic and basic solutions at 60°C for 24 hours. Neutralize
aliquots before analysis.

o Thermal Degradation: Store the aqueous solution at 80°C for 48 hours.

o Take samples at initial, intermediate, and final time points.

o Chromatographic Conditions (Example):

o Mobile Phase: Acetonitrile:Water (75:25 v/v) or an alkaline mobile phase for HPAEC-PAD
(e.g., 40 mM NaOH).

o Column: Waters Spherisorb Amino column (5 pum, 250 x 4.6 mm) or similar.

o Flow Rate: 1.0 mL/min.

o Column Temperature: 35°C.

o Detector: Refractive Index (RI) detector.

o Injection Volume: 20 pL.

o Data Analysis:

[e]

Create a calibration curve using the reference standard solutions.

o

Inject the stressed samples and quantify the peak area corresponding to Isomaltitol.

[¢]

Calculate the percentage of Isomaltitol remaining at each time point.

[¢]

Examine the chromatograms for the appearance of new peaks, which would indicate
degradation products.
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Mandatory Visualizations
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Caption: Workflow for DSC analysis of Isomaltitol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [A Technical Guide to the Thermal and Chemical
Stability of Isomaltitol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672253#thermal-and-chemical-stability-of-
isomaltitol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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